3-amino-8-methoxyquinoxalin-2(1H)-one
Description
3-Amino-8-methoxyquinoxalin-2(1H)-one is a quinoxaline derivative featuring an amino group at the C3 position and a methoxy group at the C8 position of the heterocyclic ring. Quinoxalines are nitrogen-containing bicyclic compounds known for their versatility in medicinal chemistry, materials science, and industrial applications . The amino and methoxy substituents likely enhance hydrogen-bonding capacity and modulate electronic properties, which are critical for biological interactions and material stability .
Properties
CAS No. |
659729-78-9 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-amino-8-methoxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)12-9(13)8(10)11-5/h2-4H,1H3,(H2,10,11)(H,12,13) |
InChI Key |
NAWBWSWMWIAHFG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC(=O)C(=N2)N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C(=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities between 3-amino-8-methoxyquinoxalin-2(1H)-one and related quinoxaline derivatives:
Pharmacological and Material Properties
- Antimicrobial Activity: Quinoxalines with electron-withdrawing groups (e.g., chloro, bromo) exhibit enhanced antibacterial and antifungal properties. For instance, 3-chloro-1-methyl-1H-quinoxalin-2-one is explored for antimicrobial applications , while 1-ethyl-3-methylquinoxalin-2(1H)-one shows antibacterial activity .
- Hydrogen Bonding and Stability: The amino group in 3-amino-8-methoxyquinoxalin-2(1H)-one may facilitate intermolecular hydrogen bonds, improving crystallinity and thermal stability compared to methyl or halogen-substituted analogs .
- Corrosion Inhibition: Quinoxaline derivatives with hydroxyquinoline moieties (e.g., 1-((8-hydroxyquinolin-5-yl)methyl)-6-alkylquinoxalin-2(1H)-ones) demonstrate corrosion inhibition in acidic environments, a property less likely in amino-methoxy derivatives due to differing electronic profiles .
Crystallographic and Structural Insights
- Crystal Packing: Derivatives like 1-octyl-3-phenylquinoxalin-2(1H)-one exhibit planar quinoxaline rings stabilized by π-π stacking and C–H···O interactions . The methoxy group in 3-amino-8-methoxyquinoxalin-2(1H)-one may introduce steric hindrance, altering packing efficiency compared to smaller substituents (e.g., methyl).
- Dihedral Angles: In 3-[2-(3-methyl-2-oxoquinoxalin-1-yl)ethyl]oxazolidin-2-one, the oxazolidinone ring forms a 20.46° dihedral angle with the quinoxaline core, suggesting substituent bulkiness impacts molecular conformation .
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